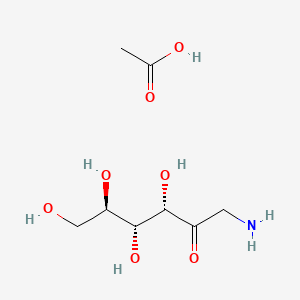![molecular formula C20H36N4O11 B13842499 4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one is a chemical compound with the molecular formula C20H36N4O11 and a molecular weight of 508.53. It is a derivative of Gentamicin, an aminoglycoside antibiotic. This compound is often used as a building block in various chemical syntheses.
Preparation Methods
The preparation of 4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one involves several synthetic routes. One common method is through the synthesis of Gentamicin X2 Sulfate, where this compound is obtained as a by-product. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, especially as a derivative of Gentamicin. In the industry, it is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one involves its interaction with specific molecular targets and pathways. As a derivative of Gentamicin, it is likely to exert its effects by binding to bacterial ribosomes and inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it an effective antibiotic.
Comparison with Similar Compounds
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one can be compared with other similar compounds, such as other derivatives of Gentamicin. These compounds share similar structural features and mechanisms of action but may differ in their specific chemical properties and applications. Some similar compounds include Gentamicin C1, Gentamicin C2, and Gentamicin C1a. The uniqueness of this compound lies in its specific structure and the particular synthetic routes used to obtain it.
Properties
Molecular Formula |
C20H36N4O11 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(3aR,6R,7R,7aR)-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-7-hydroxy-1,3a-dimethyl-4,6,7,7a-tetrahydropyrano[4,3-d][1,3]oxazol-2-one |
InChI |
InChI=1S/C20H36N4O11/c1-20-5-31-18(13(29)16(20)24(2)19(30)35-20)34-15-7(22)3-6(21)14(12(15)28)33-17-9(23)11(27)10(26)8(4-25)32-17/h6-18,25-29H,3-5,21-23H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,20-/m0/s1 |
InChI Key |
UFVHZHWJZUQEOD-VJHRQCMVSA-N |
Isomeric SMILES |
C[C@]12CO[C@@H]([C@@H]([C@H]1N(C(=O)O2)C)O)O[C@H]3[C@@H](C[C@@H]([C@H]([C@@H]3O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)N)N)N |
Canonical SMILES |
CC12COC(C(C1N(C(=O)O2)C)O)OC3C(CC(C(C3O)OC4C(C(C(C(O4)CO)O)O)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


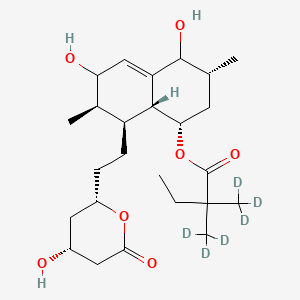

![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)


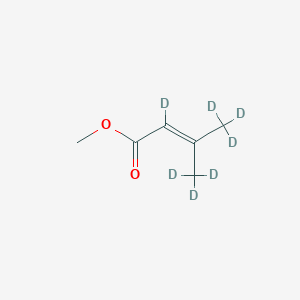
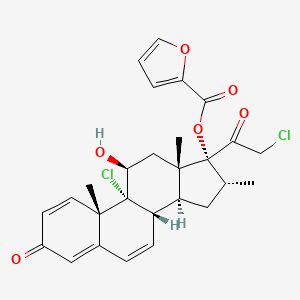

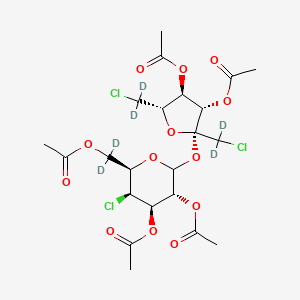
![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
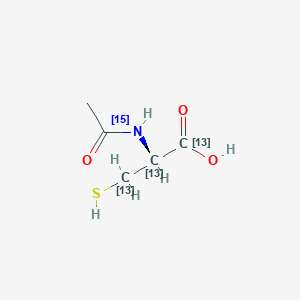
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
